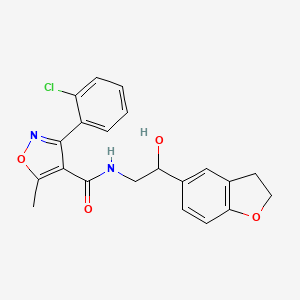![molecular formula C24H23N3O3S2 B2490053 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 895418-97-0](/img/structure/B2490053.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the compound, such as benzo[d]-1,2-thiazole-1,1-dioxides, involves directed lithiation of 2,2-dimethyl-N-(phenylsulfonyl)-propanamides, followed by aryne-mediated cyclization and quenching of aryllithium intermediates with various electrophiles. This method provides a novel approach to synthesize a wide range of structurally related compounds, including our compound of interest (Stanetty, Krumpak, Emerschitz, & Mereiter, 1997).
Molecular Structure Analysis
Structural analysis of related compounds, such as N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, through 1H, 13C, UV, IR, and mass spectral data, provides insights into the molecular configuration and functional groups present in our target compound. This detailed characterization is crucial for understanding the compound's reactivity and interaction with other molecules (Manolov, Ivanov, & Bojilov, 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as the synthesis of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, showcase the potential reactivity of our target compound. These reactions often employ bromine as a cyclic reagent, highlighting the compound's capacity to undergo various chemical transformations, which can be pivotal for its applications in different fields (Liu et al., 2008).
Physical Properties Analysis
The analysis of physical properties, such as crystal structure, helps in understanding the solid-state characteristics of related compounds. For instance, the study of the crystal structure of similar compounds offers insights into the molecular packing, bond lengths, and angles, which are essential for predicting the stability and solubility of our compound of interest (Shi-Chao Wang et al., 2014).
Chemical Properties Analysis
Investigating the chemical properties, such as reactivity and stability, of closely related compounds through spectroscopic and computational methods provides a foundation for understanding the chemical behavior of our target compound. Studies on compounds with similar structures can reveal how modifications in the molecular framework affect the chemical properties, offering valuable insights for future synthetic and application-oriented research (Aayisha et al., 2019).
Applications De Recherche Scientifique
Herbicide Development : A study by Ren et al. (2000) discussed the synthesis and herbicidal activities of compounds including triazolopyrimidinesulfonamide, which share structural similarities with the compound . This research contributes to the development of new herbicides (Ren et al., 2000).
Synthesis of Benzothiazole Derivatives : Stanetty et al. (1997) presented a novel synthesis method for benzothiazole derivatives, including directed lithiation of dimethyl-N-(phenylsulfonyl)-propanamides. This research aids in understanding the synthetic pathways and potential applications of benzothiazole derivatives (Stanetty et al., 1997).
Heterocyclic Glucocorticoid Modulators : Xiao et al. (2013) explored heterocyclic glucocorticoid receptor modulators with a core structure similar to the compound . This research offers insights into the development of new glucocorticoid receptor modulators (Xiao et al., 2013).
Cytotoxicity and Anticancer Properties : A study by Abouzied et al. (2022) investigated the cytotoxicity and potential anticancer properties of pyridine, thiadiazole, and thiazole derivatives. This research is crucial in exploring new avenues for cancer treatment (Abouzied et al., 2022).
Biological Activities of Azole Derivatives : Tumosienė et al. (2012) synthesized various azole derivatives, including those similar to the compound , and evaluated their antibacterial activity. This adds to the understanding of the biological activities of these compounds (Tumosienė et al., 2012).
Metal Complexes and Their Biological Activities : Zaky et al. (2016) investigated the synthesis of metal complexes of compounds structurally related to the one , exploring their antimicrobial, antioxidant, and cytotoxic activities (Zaky et al., 2016).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-17-10-11-21-23(18(17)2)26-24(31-21)27(16-19-7-6-13-25-15-19)22(28)12-14-32(29,30)20-8-4-3-5-9-20/h3-11,13,15H,12,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGDRTYLYPLGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)

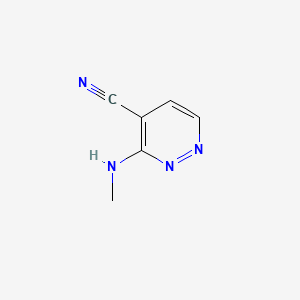
![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)
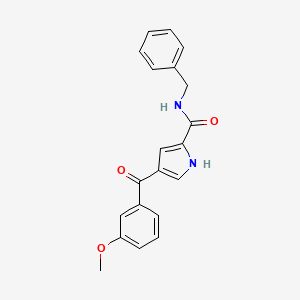

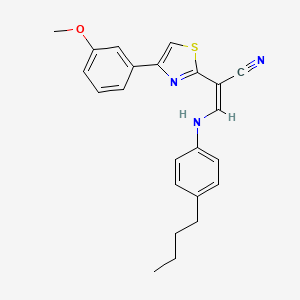


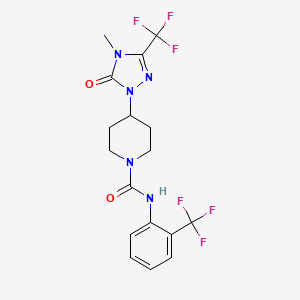
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)

